molecular formula C6H6ClN3O2 B1487088 N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride CAS No. 1799816-15-1

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride

Cat. No. B1487088
CAS RN: 1799816-15-1
M. Wt: 187.58 g/mol
InChI Key: PLYGNVHVTOVRFW-POHAHGRESA-N
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Description

“N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride” is a chemical compound with the molecular formula C6H6ClN3O2 . It has a molecular weight of 187.58 .

Scientific Research Applications

Chemical Transformations and Reactions

  • Deoxygenation and Side-Chain Substitution Reactions: N-oxides like 1-methoxypyrazole 2-oxides, related to N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, have been studied for their reactions with acetic anhydride and phosphorus trichloride, leading to various substituted pyrazoles (Boyle & Jones, 1973).

Analysis Techniques in Food and Wine Science

  • Headspace Solid-Phase Microextraction in Wine Analysis: The effectiveness of solid-phase microextraction (SPME) in analyzing methoxypyrazines, closely related to N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, in wine matrices was demonstrated, highlighting the sensitivity and applicability of SPME in food and wine science (Hartmann, Mcnair, & Zoecklein, 2002).

Biological Conversion Processes

  • Bioconversion of Cyanopyrazine: Bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 has been explored. This process demonstrates the potential of microbial systems in converting pyrazine derivatives, potentially including N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, into useful chemical building blocks (Wieser, Heinzmann, & Kiener, 1997).

Synthesis and Chemical Behavior

  • Synthesis of Derivatives: Studies have focused on the synthesis of various N-Hydroxy-uracil and pyrazine derivatives, indicating the versatility and potential for generating a range of compounds from structures like N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride (Chernikova et al., 2019).

Applications in Wine Science

  • Impact on Wine Flavor: Research on methoxypyrazines, similar to N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, has provided insights into how these compounds affect the flavor and aroma of wines. Understanding their sensory impact is crucial for wine quality and production (Dunlevy et al., 2013).

properties

IUPAC Name

(2Z)-N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-5-3-8-4(2-9-5)6(7)10-11/h2-3,11H,1H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYGNVHVTOVRFW-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(N=C1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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